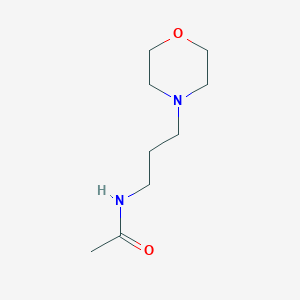
2-Benzyl-1-(3-phenylpropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1-(3-phenylpropyl)piperidine is a compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. This compound is known for its stimulant properties and is structurally similar to other piperidine derivatives such as methylphenidate and desoxypipradrol . Despite its structural similarity to these compounds, this compound is significantly less potent and is primarily used as a synthetic intermediate in the production of other drugs .
Méthodes De Préparation
One common method involves the cyclization of appropriate precursors under basic conditions, followed by the addition of benzyl and phenylpropyl groups through nucleophilic substitution reactions . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability .
Analyse Des Réactions Chimiques
2-Benzyl-1-(3-phenylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or phenylpropyl groups can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Benzyl-1-(3-phenylpropyl)piperidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Benzyl-1-(3-phenylpropyl)piperidine involves its interaction with neurotransmitter transporters. It primarily affects the norepinephrine transporter, increasing norepinephrine levels in the brain . Unlike other stimulants, it has a much lower affinity for the dopamine transporter, resulting in minimal effects on dopamine levels . This selective action on norepinephrine pathways is what distinguishes it from other piperidine-based stimulants.
Comparaison Avec Des Composés Similaires
2-Benzyl-1-(3-phenylpropyl)piperidine is similar to other piperidine derivatives such as:
Methylphenidate: Known for its use in treating ADHD, methylphenidate has a higher potency and affects both norepinephrine and dopamine levels.
Desoxypipradrol: Another stimulant with higher potency, affecting both norepinephrine and dopamine transporters.
2-Benzylpiperidine: A simpler structure with similar stimulant properties but lower potency. The uniqueness of this compound lies in its selective action on norepinephrine transporters and its use as a synthetic intermediate rather than a direct therapeutic agent.
Propriétés
Numéro CAS |
18097-12-6 |
|---|---|
Formule moléculaire |
C21H28BrN |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-benzyl-1-(3-phenylpropyl)piperidine;hydrobromide |
InChI |
InChI=1S/C21H27N.BrH/c1-3-10-19(11-4-1)14-9-17-22-16-8-7-15-21(22)18-20-12-5-2-6-13-20;/h1-6,10-13,21H,7-9,14-18H2;1H |
Clé InChI |
GKHTZHXLDQLTFS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CC2=CC=CC=C2)CCCC3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)


![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)


![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)







